![molecular formula C13H31N4P B1230057 BEMP phosphazene CAS No. 98015-45-3](/img/structure/B1230057.png)
BEMP phosphazene
Overview
Description
BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) is a phosphazene base . It participates in the mild base catalyzed nucleophilic ring opening of N-sulfonyl aziridines . BEMP has been employed to delve into the chemical and biochemical properties of phosphazene compounds .
Synthesis Analysis
Phosphazene bases are built on a unit where a nitrogen basic center is double bonded to pentavalent phosphorus . Through oligomerization of the peralkylated triaminoiminophosphorane unit, the basicity improves dramatically . BEMP is offered as a monomeric base, with different side chains to control their sterical hindrance .
Molecular Structure Analysis
BEMP has a molecular weight of 274.39 . The molecular structure of BEMP is based on a unit where a nitrogen basic center is double bonded to pentavalent phosphorus .
Chemical Reactions Analysis
BEMP participates in the mild base catalyzed nucleophilic ring opening of N-sulfonyl aziridines . It has been used in the ring-opening polymerization of β-thiobutyrolactone . The apparent reactivity increases monotonously with the basicity and steric hindrance of the phosphazene .
Physical And Chemical Properties Analysis
BEMP is a liquid with a refractive index of n20/D 1.477 (lit.) and a density of 0.948 g/mL at 25 °C (lit.) . It has high solubility in apolar to moderately polar solvents (e.g., hexane, toluene, or THF) and is remarkably stable towards electrophilic attack, O2, and hydrolysis .
Scientific Research Applications
Strong Base in Organic Reactions
BEMP phosphazene is an extremely strong and uncharged base . It’s used for the in situ generation of highly reactive “naked” anions, which are useful for alkylation reactions or for spectroscopic investigations . This makes BEMP phosphazene applicable in reactions where ionic bases cause solubility problems .
Resistance to Oxidation and Acylation
BEMP phosphazene is remarkably stable towards electrophilic attack, oxygen, and hydrolysis . This stability makes it applicable in reactions where ionic bases are sensitive towards oxidation or acylation .
Avoidance of Lewis-Acid Catalyzed Side Reactions
BEMP phosphazene is applicable in reactions where ionic bases result in Lewis-acid catalyzed side reactions, such as in aldol reactions, epoxide-opening, hydride shifts, elimination of alkoxide, and polyanion-formation .
Polymerization Catalyst
Organic phosphazene superbases like BEMP have shown their remarkable strength as promoter/catalyst for the anionic polymerization of various types of monomers . The complexation of phosphazene base with the counterion (proton or lithium cation) significantly improves the nucleophilicity of the initiator/chain end resulting in highly enhanced polymerization rates .
Macromolecular Engineering
BEMP phosphazene has applications in macromolecular engineering, including the synthesis of functionalized polymers, block copolymers, and macromolecular architectures .
Metal-Free Polymerization
BEMP phosphazene is used in organocatalytic, i.e., metal-free, polymerization/depolymerization techniques . This is appealing not only because the products are free of residual metal compounds but also because it provides a powerful synthetic toolbox for sophisticated macromolecular engineering .
Mechanism of Action
Target of Action
BEMP phosphazene, also known as 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine, is a phosphazene base . Its primary targets are weakly acidic heterocycles , and it plays a significant role in the nucleophilic ring opening of N-sulfonyl aziridines .
Mode of Action
BEMP phosphazene interacts with its targets through a mild base-catalyzed nucleophilic ring opening . This interaction results in the formation of highly reactive “naked” anions, which are used for alkylation reactions or for spectroscopic investigations .
Biochemical Pathways
The primary biochemical pathway affected by BEMP phosphazene is the ring-opening polymerization (ROP) of cyclic esters . The downstream effects of this pathway include the production of polyesters with predictable molecular weights, narrow polydispersity, and high end-group fidelity .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, Excretion) properties for BEMP phosphazene are not readily available, it’s important to note that phosphazene bases like BEMP are known for their high solubility in apolar to moderately polar solvents (e.g., hexane, toluene, or THF), which could potentially impact their bioavailability .
Result of Action
The action of BEMP phosphazene results in the generation of highly reactive anions, which are used for various reactions, including alkylation reactions and spectroscopic investigations . Additionally, BEMP phosphazene has been reported as an efficient catalyst for the ring-opening of epoxides with phenols .
Action Environment
The action, efficacy, and stability of BEMP phosphazene can be influenced by various environmental factors. For instance, it is remarkably stable towards electrophilic attack, oxygen, and hydrolysis . Depending on their base strength, phosphazene bases like bemp can be slightly to extremely hygroscopic , which means the presence of moisture in the environment could potentially affect their performance.
Future Directions
properties
IUPAC Name |
2-tert-butylimino-N,N-diethyl-1,3-dimethyl-1,3,2λ5-diazaphosphinan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H31N4P/c1-8-17(9-2)18(14-13(3,4)5)15(6)11-10-12-16(18)7/h8-12H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCBATMPTLKTOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)P1(=NC(C)(C)C)N(CCCN1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H31N4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50243369 | |
Record name | BEMP phosphazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50243369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
BEMP phosphazene | |
CAS RN |
98015-45-3 | |
Record name | 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaphosphorin-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98015-45-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BEMP phosphazene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098015453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BEMP phosphazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50243369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BEMP PHOSPHAZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DF15J146QI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of BEMP phosphazene in the depolymerization of poly(ester-alt-thioether)s?
A1: BEMP phosphazene acts as a catalyst in the depolymerization process. [] It facilitates the breakdown of the polymer chains into their original monomer units under mild conditions. This catalytic activity is crucial for achieving complete depolymerization and recovering valuable monomers for potential reuse.
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